2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine
Description
Properties
Molecular Formula |
C12H15F3N2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2 |
InChI Key |
YAMWGUKXWANFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolidine Moiety
The pyrrolidine ring is typically introduced via nucleophilic substitution or reductive amination reactions involving appropriate precursors such as 4-bromo- or 4-nitrophenyl derivatives. The nitrogen atom of pyrrolidine is linked to the phenyl ring, often through palladium-catalyzed amination or direct nucleophilic displacement.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group (–CF3) is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions. These reagents facilitate the attachment of the trifluoromethyl moiety to the ethanamine side chain.
Typical Synthetic Procedure
A representative synthesis involves:
- Starting from 4-bromophenyl derivatives, performing nucleophilic substitution with pyrrolidine to form 4-(pyrrolidin-1-yl)phenyl intermediates.
- Subsequent introduction of the trifluoroethylamine group via reductive amination or related methods using trifluoroacetaldehyde derivatives.
- Use of solvents like dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction efficiency.
- Employing bases such as N,N-diisopropylethylamine (DIPEA) to facilitate amination steps.
- Purification by standard chromatographic techniques to isolate the target compound with high purity.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine ring formation | Pyrrolidine, 4-bromophenyl derivative, Pd catalyst or nucleophilic substitution | Elevated temperature, inert atmosphere |
| Trifluoromethyl group addition | Trifluoromethyl iodide or trifluoromethyl sulfonates, reductive amination reagents | Controlled temperature, inert solvent |
| Solvents | Dimethylformamide (DMF), Acetonitrile (MeCN) | Enhances solubility and reaction kinetics |
| Bases | N,N-Diisopropylethylamine (DIPEA) | Facilitates nucleophilic substitution |
| Purification | Chromatography (HPLC, column chromatography) | Ensures high purity of final product |
- Use of dimethylformamide as solvent improves reaction yields by enhancing reagent solubility and stabilizing intermediates.
- Nucleophilic substitution for pyrrolidine attachment proceeds efficiently under mild heating with DIPEA as base.
- Introduction of the trifluoromethyl group is optimized by employing trifluoromethyl sulfonates under mild conditions to avoid decomposition.
- Reductive amination steps require careful control of reaction time and temperature to prevent side reactions.
- The overall synthetic route yields the compound with high enantiomeric purity when chiral starting materials or catalysts are employed.
| Preparation Stage | Methodology | Key Reagents | Conditions | Yield & Purity Notes |
|---|---|---|---|---|
| Pyrrolidine ring formation | Nucleophilic substitution or Pd-catalyzed amination | Pyrrolidine, 4-bromophenyl derivatives, Pd catalyst or base | Mild heating, inert atmosphere | High yield, minimal side products |
| Trifluoromethyl group introduction | Reductive amination or substitution | Trifluoromethyl iodide/sulfonates, reductive amination reagents | Room temperature to mild heating | High selectivity, controlled reaction |
| Final purification | Chromatography | Silica gel, HPLC solvents | Ambient temperature | >95% purity achievable |
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidinyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridine-Based Analogs
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS 1138011-22-9)
- Similarity : 1.00 (structural backbone) .
- Key Differences : Replacement of the pyrrolidine-phenyl group with a pyridin-3-yl ring.
- Impact : The pyridine ring introduces a planar, aromatic heterocycle, reducing conformational flexibility compared to the pyrrolidine-substituted phenyl group. This may alter binding affinity to receptors like serotonin or dopamine transporters .
- Molecular Formula : C₇H₈ClF₃N₂.
2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine (CAS 1060815-28-2)
Pyrrolidine and Piperidine Derivatives
2-(Pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanamine (CAS 933746-07-7)
- Similarity : 0.88 .
- Key Differences : Additional trifluoromethyl group at the phenyl 3-position.
- Impact : The electron-withdrawing trifluoromethyl group may increase metabolic stability but reduce solubility. The 3-position substitution could sterically hinder receptor binding compared to the 4-position .
2-(4-Methylpiperidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine
Chiral Analogs
- (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS 1391469-75-2) Molecular Weight: 279.61 g/mol . Key Differences: Chiral center at the ethylamine carbon; trifluoromethyl group at phenyl 3-position. Impact: The (R)-enantiomer may exhibit higher affinity for specific targets, such as monoamine transporters, compared to racemic mixtures .
Trifluoromethyl-Substituted Phenyl Derivatives
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine
Structural and Pharmacokinetic Comparison Table
Biological Activity
2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine, also known by its CAS number 1555136-59-8, is a compound of interest in pharmaceutical and biological research due to its unique trifluoromethyl group and pyrrolidine moiety. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 244.26 g/mol
- CAS Number : 1555136-59-8
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin receptors. Research suggests that compounds with similar structures can modulate serotonin levels, influencing mood regulation and other neurological functions .
Biological Activity Overview
- Serotonergic Activity :
- Neuropharmacological Effects :
-
Antitumor Properties :
- Preliminary studies suggest that derivatives of this compound could exhibit antitumor activity by inhibiting cell proliferation in various cancer cell lines, including glioblastoma and breast adenocarcinoma .
- The IC50 values for encapsulated formulations of related compounds have shown significant cytotoxic effects on these cancer cells, indicating a potential pathway for therapeutic development .
Study 1: Antitumor Efficacy
A study evaluated the effects of encapsulated variants of similar compounds on human glioblastoma (U-87 MG) and breast adenocarcinoma (MDA-MB-231) cell lines. The encapsulated formulation demonstrated an IC50 of 39.36 μg/mL against glioblastoma cells and 71.38 μg/mL against breast cancer cells. These results highlight the potential for developing targeted therapies using this compound class .
Study 2: Serotonin Modulation
Research involving genetically modified mice lacking serotonin production demonstrated that compounds affecting serotonin pathways could restore some physiological functions related to mood and anxiety regulation. This reinforces the hypothesis that this compound may have therapeutic implications in psychiatric disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
